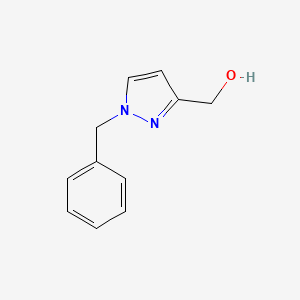

1-Benzyl-3-(hydroxymethyl)pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-benzylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-9-11-6-7-13(12-11)8-10-4-2-1-3-5-10/h1-7,14H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEQOOSUPOKDAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 3 Hydroxymethyl Pyrazole and Its Derivatives

Classical and Contemporary Synthetic Routes to Pyrazoles

The construction of the pyrazole (B372694) ring can be achieved through several established and modern synthetic methods. These approaches offer varying degrees of regioselectivity and substrate scope, catering to the synthesis of a diverse range of pyrazole derivatives. mdpi.combeilstein-journals.orgnih.gov

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

The most classical and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. nih.govmdpi.com This approach, often referred to as the Knorr pyrazole synthesis, is a robust and straightforward method for forming the pyrazole ring. beilstein-journals.orgmdpi.com The reaction proceeds by the condensation of the hydrazine with the two carbonyl groups of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to yield the pyrazole. mdpi.com

A significant challenge in this method is controlling the regioselectivity when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, which can lead to a mixture of regioisomers. beilstein-journals.orgmdpi.com However, by carefully selecting the reaction conditions, such as solvent and catalyst, a degree of regiocontrol can be achieved. nih.govnih.gov For instance, the use of fluorinated alcohols as solvents has been shown to improve regioselectivity in certain cases. nih.gov

The scope of this reaction has been expanded to include various 1,3-dicarbonyl surrogates, such as α,β-unsaturated ketones and alkynes, which react with hydrazines to form pyrazolines that can be subsequently oxidized to pyrazoles. nih.govnih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Catalyst/Conditions | Product Type | Reference |

| Acetylacetone | Phenylhydrazine (B124118) | Acetic acid | 1,3,5-Trisubstituted pyrazole | mdpi.com |

| Ethyl acetoacetate | Hydrazine hydrate (B1144303) | Ethanol (B145695), reflux | 3-Methyl-5-pyrazolone | rsisinternational.org |

| 1,3-Diketones | Arylhydrazines | N,N-Dimethylacetamide | 1-Aryl-3,4,5-substituted pyrazoles | organic-chemistry.org |

| α,β-Unsaturated ketones | Hydrazine derivatives | Oxidation | Pyrazoles | nih.gov |

1,3-Dipolar Cycloaddition Strategies

A powerful and versatile alternative for pyrazole synthesis involves the [3+2] cycloaddition reaction between a diazo compound and an alkyne or an alkene. nih.govacs.orgnih.gov This method offers a high degree of regiocontrol, particularly when using terminal alkynes. acs.org The diazo compounds can be generated in situ from various precursors, such as N-tosylhydrazones, which enhances the safety and practicality of the procedure. organic-chemistry.orgacs.org

The reaction of a diazo compound with an alkyne directly yields a pyrazole. acs.org When an alkene is used as the dipolarophile, a pyrazoline is initially formed, which can then be oxidized to the corresponding pyrazole. The use of alkenes bearing a leaving group can also lead directly to pyrazoles via an elimination step. acs.org This strategy has been successfully applied to the synthesis of a wide variety of substituted pyrazoles. acs.orgiiardjournals.org

Table 2: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| Diazo Precursor | Dipolarophile | Conditions | Product Type | Reference |

| Aldehyde (in situ diazo formation) | Terminal alkyne | Base | 3,5-Disubstituted pyrazole | acs.org |

| N-Tosylhydrazone | Unactivated bromovinyl acetal | Base | 3,5-Disubstituted pyrazole | organic-chemistry.org |

| N-Alkylated tosylhydrazones | Terminal alkynes | t-BuOK, 18-crown-6 | 1,3,5-Trisubstituted pyrazole | organic-chemistry.org |

Multicomponent Reactions (MCRs) for Pyrazole Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules, including pyrazoles. mdpi.comnih.govnih.gov MCRs offer several advantages over traditional multistep syntheses, such as reduced reaction times, lower costs, and minimized waste generation. beilstein-journals.orgnih.gov

Several MCRs have been developed for the synthesis of pyrazoles. A common strategy involves the in-situ generation of a 1,3-dielectrophile, which then undergoes cyclocondensation with a hydrazine derivative. beilstein-journals.orgnih.gov For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can afford highly substituted pyrazoles. beilstein-journals.org Another approach involves the combination of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate to produce pyrano[2,3-c]pyrazole derivatives. mdpi.comnih.gov

The versatility of MCRs allows for the rapid generation of libraries of structurally diverse pyrazole derivatives for biological screening and other applications. mdpi.comacs.org

Targeted Synthesis of 1-Benzyl-3-(hydroxymethyl)pyrazole

The synthesis of the specific target molecule, this compound, requires strategies for the regioselective introduction of both the N1-benzyl group and the 3-hydroxymethyl moiety.

Strategies for Regioselective N1-Benzylation of Pyrazole Intermediates

The N-alkylation of pyrazoles can lead to a mixture of N1 and N2 isomers, and achieving regioselectivity is a key challenge. beilstein-journals.org The outcome of the alkylation is influenced by several factors, including the nature of the substituents on the pyrazole ring, the alkylating agent, the base, and the solvent. beilstein-journals.orgmdpi.com

For the synthesis of 1-benzylpyrazoles, direct benzylation of a pre-formed pyrazole ring is a common approach. The regioselectivity of this reaction can often be controlled by the steric and electronic properties of the pyrazole substrate. In many cases, the N1-isomer is the thermodynamically more stable product and can be favored by using appropriate reaction conditions. beilstein-journals.org For instance, using sodium hydride as a base in a solvent like tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation for certain substituted pyrazoles. beilstein-journals.org

Alternatively, the benzyl (B1604629) group can be introduced prior to the formation of the pyrazole ring by using benzylhydrazine (B1204620) as the hydrazine component in a cyclocondensation reaction. rsisinternational.orgorgsyn.org This approach can provide excellent regioselectivity, directly yielding the N1-benzylated pyrazole.

A one-pot, three-component reaction involving an aldehyde, tosylhydrazine, and a terminal alkyne can also be employed for the synthesis of 1,3,5-trisubstituted pyrazoles with good regiocontrol. organic-chemistry.org Trapping the intermediate pyrazole formed from the reaction of cinnamaldehyde (B126680) and tosylhydrazine with benzyl bromide under basic conditions has been shown to produce the N1-benzylated product. jocpr.com

Methodologies for the Introduction of the 3-Hydroxymethyl Moiety

The introduction of a hydroxymethyl group at the C3 position of the pyrazole ring can be accomplished through several synthetic routes.

One common method involves the reduction of a corresponding C3-carboxylic acid or ester. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄). A process for the preparation of 1-benzyl-3-hydroxymethyl-1H-indazole, a related bicyclic structure, involves the reduction of the corresponding 3-carboxylic acid. google.com This methodology can be conceptually applied to the synthesis of this compound.

Another approach is the formylation of a pyrazole at the C4-position, followed by reduction. However, for the synthesis of the 3-hydroxymethyl derivative, a precursor with a functional group at the C3 position that can be converted to a hydroxymethyl group is required.

A one-pot method for the production of 5-alkoxy-4-hydroxymethylpyrazole compounds involves the reaction of a pyrazole compound with formaldehyde (B43269) in the presence of a base. google.com While this method targets the C4 position, it highlights the use of formaldehyde as a source for the hydroxymethyl group. A similar strategy could potentially be adapted for the C3 position under specific reaction conditions or with appropriately substituted pyrazole precursors.

The synthesis of pyrazole derivatives with a hydroxymethyl group has been reported in the literature, often as part of the synthesis of biologically active compounds. nih.gov For example, 2-[5-(2-chloro-phenyl)-1H-pyrazol-3-yl]-6-(2-hydroxymethyl-1-methyl-pyrrolidin-3-yl)-3,5-dimethoxy-phenol was synthesized from a precursor containing a hydroxymethyl group. nih.gov The synthesis of 1-(hydroxymethyl)-3,5-dimethylpyrazole has also been described, where the hydroxymethyl group is attached to the N1 position. researchgate.net These examples demonstrate the compatibility of the hydroxymethyl group with pyrazole synthesis.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles. rsc.org These approaches aim for higher efficiency, reduced waste, and safer reaction conditions compared to traditional methods.

Solvent-Free and Microwave-Assisted Reaction Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of reactions, including the formation of pyrazole rings. dergipark.org.tr This technique often leads to dramatically reduced reaction times, increased yields, and enhanced product purity. The synthesis of pyrazole derivatives, which traditionally involves the condensation of a substituted hydrazine with an α,β-unsaturated carbonyl compound, can be significantly optimized using microwave irradiation. dergipark.org.tr

In many cases, these reactions can be performed under solvent-free conditions, further enhancing their green credentials. mdpi.com For instance, the one-pot reaction of a β-ketoester, a substituted hydrazine, and an aldehyde can be carried out by adsorbing the reactants onto a solid support or simply by mixing them in a flask and irradiating them in a microwave oven. mdpi.comresearchgate.net This approach eliminates the need for volatile and often toxic organic solvents, simplifying workup procedures and minimizing chemical waste. While specific literature detailing the microwave-assisted synthesis of this compound is sparse, the general methodologies developed for related pyrazoles are directly applicable. For example, a mixture of the appropriate precursors could be subjected to microwave irradiation, potentially at a power of 100-420 W for a duration of 2-20 minutes, to yield the desired product efficiently. dergipark.org.trmdpi.com

Table 1: Examples of Microwave-Assisted Synthesis Conditions for Pyrazole Derivatives

| Reactants | Microwave Conditions | Solvent | Yield | Reference |

| Enones, Semicarbazide (B1199961) HCl | 100 W, 70°C, 4 min | Methanol (B129727)/Water | 82-96% | dergipark.org.tr |

| Substituted Benzaldehyde, Ethyl-3-oxobutanoate, Phenylhydrazine | Room Temp, 20 min | Water | Not specified | dergipark.org.tr |

| Ethyl Acetoacetate, 3-Nitrophenylhydrazine, 3-Methoxy-4-ethoxy-benzaldehyde | 420 W, 10 min | None | 71% | mdpi.com |

| Phenyl Hydrazine, 2,5-Dibromo-3-thiophenecarbaldehyde | 100°C, 7 min | Ethanol/Acetic Acid | Not specified | dergipark.org.tr |

Another green technique involves mechanochemistry, where reactions are induced by grinding solid reactants together, often without any solvent. researchgate.net This solvent-free method is highly efficient and environmentally benign, representing a viable strategy for pyrazole synthesis. researchgate.net

Continuous Flow Chemistry for Enhanced Synthesis Efficiency

Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and straightforward scalability. nih.gov The synthesis of pyrazoles is well-suited to flow chemistry setups. A notable strategy involves a two-step continuous flow process for producing 3,5-disubstituted pyrazoles. rsc.org

In such a setup, the first step could be a copper-catalyzed homocoupling of a terminal alkyne to form a 1,3-diyne intermediate in situ. This intermediate then flows into a second reactor where it reacts with a hydrazine, such as benzylhydrazine, in a Cope-type hydroamination to yield the pyrazole ring. rsc.org This seamless multi-step process avoids the isolation of potentially unstable intermediates and allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purity. nih.gov While direct application to this compound would require a specific alkyne precursor, the principle demonstrates a powerful, efficient, and modern approach to pyrazole synthesis. nih.govrsc.org

Post-Synthetic Functionalization of this compound

The true value of this compound often lies in its capacity to be chemically modified after its initial synthesis. The hydroxymethyl group and the pyrazole ring itself provide reactive sites for a variety of transformations, enabling the creation of a diverse library of derivative compounds.

Chemical Transformations of the Hydroxymethyl Group (e.g., oxidation, esterification, etherification)

The primary alcohol of the hydroxymethyl group is a versatile handle for further functionalization.

Oxidation: The hydroxymethyl group can be readily oxidized to the corresponding aldehyde, 1-benzyl-1H-pyrazole-3-carbaldehyde. This transformation is commonly achieved using mild oxidizing agents like manganese dioxide (MnO₂) in a solvent such as dichloromethane (B109758) at room temperature. umich.edu This aldehyde is a crucial intermediate for building more complex molecules through reactions like reductive amination or Wittig olefination.

Esterification: Standard esterification protocols can be applied to convert the hydroxymethyl group into an ester. This can be accomplished by reacting the alcohol with a carboxylic acid or its more reactive derivative (e.g., an acyl chloride or anhydride) in the presence of a suitable catalyst. organic-chemistry.org For example, reaction with acetic anhydride (B1165640) in pyridine (B92270) would yield (1-benzyl-1H-pyrazol-3-yl)methyl acetate. These esters can serve as prodrugs or modify the compound's physical properties.

Etherification: The formation of an ether linkage is another important modification. This can be achieved by first converting the alcohol to its corresponding alkoxide with a strong base (e.g., sodium hydride) and then reacting it with an alkyl halide. A particularly relevant example is the etherification of the analogous compound, 1-benzyl-3-hydroxymethyl-1H-indazole, which is reacted with α-halogenocarboxylic acid esters to produce more complex functional molecules. google.com This demonstrates a pathway for linking the pyrazole core to other chemical moieties through a stable ether bond.

Table 2: Examples of Post-Synthetic Functionalization of the Hydroxymethyl Group

| Transformation | Reagents | Product Type | Reference |

| Oxidation | Manganese Dioxide (MnO₂) | Aldehyde | umich.edu |

| Esterification | Carboxylic Acid / Acyl Halide | Ester | organic-chemistry.org |

| Etherification | Base (e.g., NaH), Alkyl Halide | Ether | google.com |

Derivatization of the Pyrazole Ring System through Electrophilic Substitution

The pyrazole ring itself can undergo derivatization, most commonly via electrophilic aromatic substitution. The C4 position of the 1,3-disubstituted pyrazole ring is electron-rich and thus susceptible to attack by electrophiles. A key example of this is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) at the C4 position. nih.gov This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then formylates the pyrazole ring. This provides a route to 1-benzyl-4-formyl-3-(hydroxymethyl)pyrazole and its derivatives, adding another point of chemical diversity to the scaffold.

Preparation of Complex Hybrid Ligands and Precursors for Functional Materials

The functionalized derivatives of this compound are valuable precursors for more elaborate molecular architectures. The parent compound and its derivatives can be used to synthesize complex ligands capable of coordinating with metal ions. For instance, 1-(hydroxymethyl)pyrazoles can be condensed with primary amines to create N,N-bis(pyrazol-1-yl-methyl)amine tripodal ligands. researchgate.net These ligands are of significant interest in coordination chemistry and catalysis.

Furthermore, the ether derivatives, as described in the conversion of the analogous 1-benzyl-3-hydroxymethyl-1H-indazole, are themselves key intermediates for pharmacologically active compounds. google.com By carefully choosing the functionalization strategy, this compound can be elaborated into a wide array of complex structures tailored for applications in medicinal chemistry, materials science, and catalysis. jocpr.comnih.gov

Advanced Spectroscopic and Structural Elucidation of 1 Benzyl 3 Hydroxymethyl Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete assignment of all proton and carbon signals of 1-Benzyl-3-(hydroxymethyl)pyrazole can be achieved.

Detailed Analysis of Proton and Carbon-13 NMR Chemical Shifts and Coupling Patterns

Proton (¹H) NMR Spectroscopy:

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) group, the pyrazole (B372694) ring, and the hydroxymethyl substituent. hw.ac.uk

Benzyl Protons: The five protons of the phenyl ring will likely appear as a multiplet in the aromatic region, typically between δ 7.2 and 7.4 ppm. The two benzylic protons (CH₂) attached to the pyrazole nitrogen are expected to resonate as a singlet around δ 5.3 ppm.

Pyrazole Protons: The pyrazole ring has two protons. The proton at the C4 position is anticipated to appear as a doublet, while the proton at the C5 position will also be a doublet, with typical chemical shifts for pyrazole ring protons observed between δ 6.0 and 8.0 ppm. The coupling constant between these two protons (³JHH) would be in the range of 2-3 Hz.

Hydroxymethyl Protons: The two protons of the hydroxymethyl group (CH₂OH) are expected to appear as a singlet or a doublet if coupled to the hydroxyl proton, typically in the range of δ 4.5-4.7 ppm. The hydroxyl proton itself will likely be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Carbon-¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Benzyl Carbons: The phenyl ring will show several signals in the aromatic region (δ 125-140 ppm). The benzylic carbon (CH₂) is expected around δ 50-55 ppm.

Pyrazole Carbons: The C3 and C5 carbons of the pyrazole ring are expected to resonate at approximately δ 140-150 ppm, while the C4 carbon will be more upfield, around δ 105-110 ppm.

Hydroxymethyl Carbon: The carbon of the hydroxymethyl group (CH₂OH) is anticipated to appear in the region of δ 55-65 ppm.

A summary of the predicted ¹H and ¹³C NMR chemical shifts is presented in the table below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzyl-CH₂ | ~5.3 (s) | ~50-55 |

| Benzyl-Ph | ~7.2-7.4 (m) | ~125-140 |

| Pyrazole-H4 | ~6.2 (d) | ~105-110 |

| Pyrazole-H5 | ~7.5 (d) | ~140-150 |

| Pyrazole-C3 | - | ~145-155 |

| CH₂OH | ~4.6 (s) | ~55-65 |

| OH | variable (br s) | - |

Application of Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively assign all proton and carbon signals and to elucidate the complete connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed. ugm.ac.id

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the H4 and H5 protons of the pyrazole ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals based on the already assigned proton signals. For example, the proton signal of the benzylic CH₂ would show a correlation to the corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which helps in determining the stereochemistry and conformation of the molecule. For instance, NOE correlations could be observed between the benzylic protons and the protons of the phenyl ring, as well as between the benzylic protons and the H5 proton of the pyrazole ring. uni.lu

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy:

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, C=N, and C-O functional groups. Based on data from related pyrazole compounds, the following assignments can be predicted: mdpi.comuni.lu

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H stretching (alcohol) | 3200-3600 (broad) |

| C-H stretching (aromatic) | 3000-3100 |

| C-H stretching (aliphatic) | 2850-3000 |

| C=C stretching (aromatic) | 1450-1600 |

| C=N stretching (pyrazole ring) | ~1500-1550 |

| C-O stretching (primary alcohol) | ~1050 |

Raman Spectroscopy:

Raman spectroscopy would provide complementary information to the FT-IR data. The non-polar bonds, such as the C=C bonds of the aromatic ring, are expected to show strong signals in the Raman spectrum. The symmetric vibrations of the pyrazole ring would also be Raman active.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₂N₂O), the calculated monoisotopic mass is 188.0950 Da. achmem.com HRMS would confirm this accurate mass, providing strong evidence for the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Based on the general fragmentation of pyrazoles and benzyl-substituted compounds, the following fragmentation pathways can be anticipated:

Loss of the benzyl group: A prominent peak would be expected at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), resulting from the cleavage of the benzyl group.

Loss of the hydroxymethyl group: A peak corresponding to the loss of the CH₂OH radical (31 Da) would lead to an ion at m/z 157.

Cleavage of the pyrazole ring: The pyrazole ring itself can undergo characteristic fragmentation, leading to smaller fragments.

A proposed fragmentation scheme is shown below:

[C₁₁H₁₂N₂O]⁺˙ (m/z 188) → [C₇H₇]⁺ (m/z 91) + [C₄H₅N₂O]˙ [C₁₁H₁₂N₂O]⁺˙ (m/z 188) → [C₁₀H₉N₂]⁺ (m/z 157) + CH₂OH˙

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the searched literature, analysis of related compounds allows for a discussion of the expected solid-state features. mdpi.comnih.govresearchgate.net

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The presence of a hydroxyl group and the pyrazole ring nitrogen atoms makes this compound capable of forming significant intermolecular hydrogen bonds. nih.govresearchgate.net It is highly probable that the crystal structure would be stabilized by a network of hydrogen bonds.

O-H···N Hydrogen Bonds: The hydroxyl group can act as a hydrogen bond donor to the sp²-hybridized nitrogen atom (N2) of the pyrazole ring of an adjacent molecule. This is a common and strong interaction in pyrazole derivatives containing hydroxyl groups.

π-π Stacking: The aromatic benzyl groups are likely to engage in π-π stacking interactions, further stabilizing the crystal packing.

C-H···π Interactions: Weak C-H···π interactions between the C-H bonds of the pyrazole or benzyl groups and the aromatic rings of neighboring molecules are also possible.

UV-Visible Spectroscopy for Electronic Transitions and Solution-Phase Complexation Studies

UV-Visible spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's structure and electronic system.

For this compound, the UV-Visible spectrum is expected to be a composite of the electronic transitions originating from the pyrazole ring and the benzyl group. The pyrazole ring itself, being a π-electron-rich heterocyclic system, typically exhibits π → π* transitions. nih.govrsisinternational.orgresearchgate.net The benzyl group introduces a benzene (B151609) ring, which has its own characteristic π → π* transitions. The conjugation between these two systems can influence the position and intensity of the absorption bands.

While specific experimental UV-Visible spectral data for this compound is not extensively detailed in the surveyed literature, the expected transitions and their approximate locations can be inferred from studies on related pyrazole derivatives. nih.govresearchgate.net For instance, the spectrum of the parent 1H-pyrazole shows a strong absorption band around 210 nm, which is attributed to a π → π* transition. rsisinternational.orgresearchgate.net The presence of the benzyl substituent is likely to cause a bathochromic (red) shift in the absorption maxima due to the extended conjugation.

Detailed Research Findings:

Interactive Data Table: Expected UV-Visible Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| Ethanol (B145695) | Data not available | Data not available | π → π* (Pyrazole Ring) |

| Methanol (B129727) | Data not available | Data not available | π → π* (Benzene Ring) |

| Dichloromethane (B109758) | Data not available | Data not available | n → π* |

Note: The table above is a template. Specific experimental values for this compound were not found in the reviewed literature. The transitions listed are those anticipated based on the compound's structure.

Solution-Phase Complexation Studies:

UV-Visible spectroscopy is also an invaluable tool for studying the formation of metal complexes in solution. researchgate.netmdpi.com The coordination of a metal ion to the nitrogen atoms of the pyrazole ring in this compound would likely alter the electronic environment of the chromophore, leading to changes in the UV-Visible spectrum. These changes can be monitored to determine the stoichiometry and stability constants of the resulting complexes.

Elemental Analysis for Precise Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical values calculated from the compound's molecular formula to confirm its purity and stoichiometry. For this compound, the molecular formula is C₁₁H₁₂N₂O. nih.gov

The verification of the elemental composition is a critical step in the characterization of a newly synthesized compound, as it provides direct evidence of its identity and purity. mdpi.com Any significant deviation between the found and calculated values could indicate the presence of impurities, residual solvent, or an incorrect structural assignment.

Detailed Research Findings:

Interactive Data Table: Elemental Analysis Data for this compound

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 70.19 | Data not available |

| Hydrogen (H) | 6.43 | Data not available |

| Nitrogen (N) | 14.88 | Data not available |

Note: The "Found (%)" column represents experimental values, which were not available in the surveyed literature. The theoretical percentages are calculated based on the molecular formula C₁₁H₁₂N₂O.

The synthesis and characterization of various pyrazole derivatives frequently report elemental analysis data as a key confirmation of the target structure. mdpi.comorgsyn.org For example, in the synthesis of other complex pyrazole systems, researchers present both the calculated and found percentages for C, H, and N to validate their synthetic protocols. orgsyn.org

Computational Chemistry and Theoretical Investigations of 1 Benzyl 3 Hydroxymethyl Pyrazole

Quantum Mechanical Calculations (Density Functional Theory – DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. For a molecule like 1-benzyl-3-(hydroxymethyl)pyrazole, DFT calculations can determine its optimized geometry, electronic properties, and spectroscopic features. These calculations are fundamental to understanding the molecule's intrinsic stability and chemical reactivity. asrjetsjournal.orgderpharmachemica.com

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. derpharmachemica.comresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule is more reactive and can be easily polarized. derpharmachemica.com These parameters are instrumental in quantitative structure-activity relationship (QSAR) studies. researchgate.net While specific DFT calculations for this compound are not widely published, data from analogous pyrazole (B372694) derivatives illustrate these principles.

Interactive Table: Frontier Molecular Orbital Energies and Related Parameters for a Representative Triazole Derivative Note: This data is for a related heterocyclic compound, 3-(Benzyl)-4-(3-acetoxy-4-methoxybenzylideneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one, calculated using the DFT/B3LYP/6-311G(d,p) method, and is presented for illustrative purposes. ejosat.com.tr

| Parameter | Energy (eV) |

| HOMO | -6.18 |

| LUMO | -1.79 |

| Energy Gap (ΔE) | 4.39 |

| Ionization Potential (I) | 6.18 |

| Electron Affinity (A) | 1.79 |

| Electronegativity (χ) | 3.98 |

| Chemical Potential (Pi) | -3.98 |

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive behavior. malayajournal.org It helps identify the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). On an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (colored blue) are prone to nucleophilic attack. nih.gov

For pyrazole-containing structures, the nitrogen atoms of the pyrazole ring and any oxygen atoms often exhibit negative electrostatic potential, making them likely sites for hydrogen bonding and interactions with electrophiles. derpharmachemica.commalayajournal.org The hydrogen atoms, particularly those on hydroxyl groups or attached to the aromatic rings, typically show positive potential. derpharmachemica.com

Other global reactivity descriptors derived from DFT calculations include:

Hardness (η) and Softness (S) : Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. derpharmachemica.com

Electronegativity (χ) : Measures the power of an atom or group to attract electrons. asrjetsjournal.org

Chemical Potential (μ) : Describes the escaping tendency of electrons from a system. asrjetsjournal.orgderpharmachemica.com

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. asrjetsjournal.org

These descriptors provide a semi-quantitative basis for predicting how a molecule will interact with other reagents. malayajournal.org

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity. nih.govnih.gov For this compound, docking studies can hypothesize its potential as an inhibitor for various protein targets.

Docking algorithms place the ligand into the active site of a protein and score the different poses based on a scoring function, which estimates the binding affinity. Lower binding energy values typically indicate a more stable and favorable interaction. researchgate.net

Studies on related 1-benzyl-1H-pyrazole derivatives have identified them as potent inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, a key player in necroptosis. nih.gov In one such study, structure-activity relationship (SAR) analysis led to the discovery of compounds with high binding affinity (measured by the dissociation constant, Kd) for the RIP1 kinase. nih.gov For example, a potent derivative showed a Kd value of 0.078 μM. nih.gov Such studies reveal how modifications to the pyrazole scaffold can optimize binding to the target protein.

Interactive Table: Binding Affinities of Representative Pyrazole Derivatives Against Protein Targets Note: This data is from studies on various pyrazole derivatives and is presented for illustrative purposes to show typical affinity ranges.

| Compound Type | Target Protein | Binding Affinity Metric | Value |

| Pyrazole-thiophene derivative | - | Binding Energy | -5.4 kcal/mol |

| Pyrazole-carboxamide (Compound 6a) | hCA I | Ki | 0.063 µM |

| Pyrazole-carboxamide (Compound 6a) | hCA II | Ki | 0.007 µM |

| 1-Benzyl-1H-pyrazole derivative | RIP1 Kinase | Kd | 0.078 µM |

Beyond predicting binding affinity, docking studies elucidate the specific molecular interactions that stabilize the ligand-protein complex. nih.gov These interactions are primarily non-covalent and include:

Hydrogen Bonds : Crucial for specificity, often involving heteroatoms like oxygen and nitrogen in the ligand and polar residues in the protein's active site. nih.gov

Hydrophobic Interactions : Occur between nonpolar regions of the ligand (like the benzyl (B1604629) group) and hydrophobic pockets in the receptor. nih.govnih.gov

π-π Stacking : Interactions between aromatic rings, such as the phenyl ring of the benzyl group and aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein. uomphysics.net

Analysis of the docked poses of pyrazole derivatives often shows hydrogen bond interactions involving the pyrazole nitrogens and hydrophobic interactions involving the benzyl group, which anchors the ligand within the binding pocket. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the protein. researchgate.net

MD simulations are used to assess the stability of the binding pose predicted by docking. nih.gov A stable ligand will remain in the binding pocket with minimal fluctuations throughout the simulation. nih.gov These simulations also reveal how the protein's conformation might change upon ligand binding and the crucial role that water molecules play in mediating interactions. nih.govnm-aist.ac.tz The effects of different solvents on the conformation and stability of a compound can also be investigated, which is important as biological processes occur in an aqueous environment. researchgate.netresearchgate.net For pyrazole derivatives, MD simulations have been used to confirm the stability of docking results and to analyze how conformational changes affect binding over time. nih.gov

Structure-Activity Relationship (SAR) Studies through Computational Approaches

The exploration of the structure-activity relationships (SAR) of pyrazole derivatives, including this compound, is significantly enhanced by computational chemistry. eurasianjournals.com These theoretical methods provide deep insights into the molecular features that govern the biological activity of these compounds, guiding the design of new, more potent and selective molecules. eurasianjournals.com Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of these investigations, creating mathematical models that correlate the chemical structure of compounds with their biological activities. ej-chem.org

Computational SAR studies on pyrazole derivatives have been applied to a wide range of therapeutic targets. For instance, 2D and 3D-QSAR models have been developed for pyrazolyl-thiazolinone derivatives to optimize their antitumor activity. ijsdr.org In these studies, descriptors related to the steric and electrostatic fields are often found to be critical for activity. ijsdr.org Similarly, QSAR studies on 1H-pyrazole derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors have highlighted the importance of hydrogen bond acceptor, hydrophobic, and salt bridge interactions for inhibitory activity. nih.gov Such models are statistically validated to ensure their robustness and predictive power. nih.gov

For pyrazole derivatives targeting enzymes like EGFR kinase, 2D-QSAR models have indicated that the biological activity is heavily influenced by adjacency and distance matrix descriptors. acs.org These computational models can predict the activity of newly designed derivatives, allowing for the virtual screening of compounds before their synthesis. acs.org Furthermore, studies on 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranosides, which share a structural motif with this compound, have used SAR to identify potent and selective inhibitors of the sodium-glucose co-transporter 1 (SGLT1). nih.gov These studies systematically alter substituents on the pyrazole and phenyl rings to map out the SAR profile. nih.gov

The insights gained from these computational analyses are crucial for medicinal chemists. By understanding which structural modifications on the pyrazole core—such as substitutions at the N1-benzyl group, the C3-hydroxymethyl group, or other positions on the pyrazole ring—are likely to enhance or diminish a specific biological effect, the process of drug discovery can be made more efficient and targeted. researchgate.net

Table 1: Key Findings from Computational SAR Studies of Pyrazole Derivatives

| Pyrazole Derivative Class | Therapeutic Target | Key Computational Findings & Important Descriptors | Reference(s) |

| 1H-Pyrazole Derivatives | Epidermal Growth Factor Receptor (EGFR) | Activity is influenced by hydrogen bond acceptor, hydrophobic, and salt bridge fields. 5D-QSAR models were developed using a quasi-atomistic receptor surface modeling approach. | nih.gov |

| Pyrazolyl-thiazolinone Derivatives | Antitumor Activity | 2D and 3D-QSAR models showed a correlation between activity and steric/electrostatic fields. The models had r² and q² values of 0.781 and 0.709, respectively. | ijsdr.org |

| 1H-pyrazole-1-carbothioamide Derivatives | EGFR Kinase | 2D-QSAR models indicated that adjacency distance matrix descriptors significantly influence inhibitory activity. | acs.org |

| 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside Derivatives | Sodium-Glucose Co-transporter 1 (SGLT1) | Altering substitution groups at the 5-position of the pyrazole ring and on the phenyl ring led to potent and selective inhibitors. | nih.gov |

| Pyrazolone Derivatives | Antimicrobial Activity | QSAR studies established a correlation between computed molecular descriptors and antimicrobial activities against various bacterial and fungal microbes. | ej-chem.org |

Development of Predictive Models for Synthetic Pathways and Chemical Transformations

Computational chemistry is not only pivotal for predicting biological activity but is also an emerging tool for developing predictive models for synthetic pathways and chemical transformations of pyrazole compounds. eurasianjournals.com While less common than activity prediction, theoretical models can provide valuable insights into reaction mechanisms, feasibility, and regioselectivity, thereby accelerating the development of efficient synthetic routes. researchgate.netresearchgate.net

The synthesis of functionalized pyrazoles often involves cyclocondensation reactions. researchgate.net Density Functional Theory (DFT) calculations, for example, can be employed to model the reaction steps in the synthesis of pyrazole derivatives. researchgate.net These calculations can elucidate the electronic structure of reactants, transition states, and products, helping to predict the most likely reaction pathway and potential side products. researchgate.netresearchgate.net For instance, DFT has been used to study the Claisen–Schmidt condensation to form chalcone (B49325) precursors, which are then cyclized with hydrazine (B178648) hydrate (B1144303) to yield pyrazoles. researchgate.net

Predictive models can also be developed to understand and optimize reaction conditions. Computational studies can explore the effect of different catalysts, solvents, and temperatures on the yield and purity of the final product. nih.gov For example, theoretical investigations can shed light on the mechanism of silver-catalyzed synthesis of trifluoromethylated pyrazoles or the iodine-catalyzed reaction of aldehyde hydrazones. nih.gov

Moreover, the integration of machine learning with computational chemistry holds immense promise for predicting chemical transformations. eurasianjournals.com By training algorithms on large datasets of known reactions, it is possible to develop models that can predict the outcome of a novel reaction, suggest optimal starting materials for a target pyrazole derivative like this compound, or even propose entirely new synthetic routes. These in silico models for synthesis can significantly reduce the amount of empirical experimentation required, saving time and resources in the drug development pipeline. nih.gov

Table 2: Application of Computational Models in Predicting Pyrazole Synthesis

| Computational Method | Application in Synthesis | Predicted Parameters | Reference(s) |

| Density Functional Theory (DFT) | Reaction Mechanism Elucidation | Transition state energies, reaction intermediates, molecular orbital analysis, preferred reaction pathways. | researchgate.netresearchgate.net |

| Quantum Mechanical Calculations | Optimization of Reaction Conditions | Effects of catalysts, solvents, and temperature on reaction outcomes and yields. | eurasianjournals.comnih.gov |

| Molecular Dynamics (MD) Simulations | Conformational Analysis of Reactants/Intermediates | Dynamic behavior and conformational space of molecules involved in the reaction, influencing stereoselectivity. | eurasianjournals.comnih.gov |

| Machine Learning / AI | Predictive Synthesis | Reaction outcomes, optimal starting materials, novel synthetic route suggestions, retrosynthesis analysis. | eurasianjournals.com |

Advanced Research Applications of 1 Benzyl 3 Hydroxymethyl Pyrazole and Its Derivatives

Catalysis and Coordination Chemistry

The pyrazole (B372694) moiety is a cornerstone in the design of ligands for transition metal complexes due to its diverse coordination capabilities and electronic properties. The incorporation of a hydroxymethyl group, as seen in 1-benzyl-3-(hydroxymethyl)pyrazole, introduces an additional N,O-donor set, enhancing its potential to form stable and catalytically active metal complexes. Research into analogous N-(hydroxyalkyl)pyrazoles has demonstrated their utility as proligands for creating complex architectures, including N-scorpionate and pincer-type ligands. researchgate.net These complexes are valuable as models for bioinorganic systems, as molecular wires, and as catalysts for a variety of organic transformations. researchgate.net

The structural features of this compound—specifically the N2 atom of the pyrazole ring and the oxygen atom of the hydroxymethyl group—allow it to act as a versatile chelating agent for a wide range of metal ions.

The this compound framework is ideally suited for creating ligands with varying denticity.

Monodentate Coordination: In its simplest form, the pyrazole can coordinate to a metal center through its sp²-hybridized N2 nitrogen atom.

Bidentate Coordination: The molecule can act as a bidentate N,O-ligand, forming a stable five-membered chelate ring with a metal ion through the pyrazole N2-nitrogen and the hydroxyl oxygen. This chelation enhances the stability of the resulting metal complex.

Multidentate Architectures: The hydroxymethyl group serves as a key handle for synthesizing more complex, multidentate ligands. By analogy with the well-studied 1-hydroxymethyl-3,5-dimethylpyrazole, the hydroxyl group can be converted into a leaving group (e.g., by tosylation or halogenation) and subsequently reacted with amines or other nucleophiles to construct elaborate ligand systems. researchgate.net For example, reaction with aminoalcohols can lead to the formation of tripodal, or "scorpionate-like," ligands. These tridentate ligands are highly effective at stabilizing metal centers and creating specific coordination geometries that can induce high catalytic activity. researchgate.net

A general scheme for the synthesis of such tripodal ligands is shown below, based on established methods for similar pyrazole alcohols.

Table 1: Hypothetical Synthesis of Multidentate Ligands from a this compound Derivative.

This table is based on synthetic strategies reported for analogous pyrazole systems. researchgate.net

| Precursor | Reagent | Ligand Type | Potential Application |

| 1-Tosylmethyl-3-benzylpyrazole | Aminoalcohol (e.g., 2-aminoethanol) | Tridentate (N,N,O) | Bioinorganic models, Catalysis |

| 1-Tosylmethyl-3-benzylpyrazole | Diamine (e.g., ethylenediamine) | Tetradentate (N,N,N,N) | Stabilizing higher oxidation states |

| 1-Tosylmethyl-3-benzylpyrazole | Amino acid | Tridentate (N,N,O) | Asymmetric catalysis |

Hybrid ligands, which combine the pyrazole core with other heterocyclic or functional moieties, are a significant area of research. These structures can exhibit unique electronic properties and create specialized coordination environments. Common strategies involve linking the pyrazole unit to systems like benzimidazoles, thiophenes, or chalcones. monash.edunih.gov For instance, multistep synthetic routes have been employed to create benzimidazole-pyrazole hybrids, which are synthesized from arylhydrazines and aralkyl ketones. monash.edu Similarly, pyrazole-based chalcones are readily prepared via Claisen-Schmidt condensation of an acetyl-pyrazole with an appropriate aldehyde. nih.gov

While direct synthesis of a hybrid ligand from this compound is not prominently documented, its structure is amenable to such modifications. The hydroxymethyl group could be oxidized to an aldehyde, which can then undergo condensation reactions to form imine- or chalcone-based hybrid ligands. These hybrid structures are of interest for creating polynuclear complexes and materials with novel magnetic or optical properties. rsc.org

Metal complexes derived from pyrazole-based ligands are effective catalysts for a range of important organic reactions. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the pyrazole ring, thereby influencing the activity and selectivity of the metallic center.

The Heck and Suzuki-Miyaura reactions are powerful palladium-catalyzed methods for forming carbon-carbon bonds. The efficiency of these reactions often relies on the nature of the ligand coordinated to the palladium center. Pyrazole derivatives are known to be effective ligands in this context. For example, the Suzuki-Miyaura cross-coupling of unprotected nitrogen-rich heterocycles, including pyrazoles, has been successfully achieved using palladium precatalysts with specialized phosphine (B1218219) ligands. nih.gov

While specific studies detailing the use of a this compound-palladium complex are not widely reported, its N,O-bidentate character makes it a candidate ligand for stabilizing the active Pd(0)/Pd(II) catalytic species. In the Heck reaction, a stable ligand is required to facilitate the key steps of oxidative addition of an aryl halide to the Pd(0) center, migratory insertion of the olefin, and subsequent β-hydride elimination. nih.govbeilstein-journals.org Similarly, in the Suzuki-Miyaura coupling, the ligand must support the transmetalation step between the organoboron reagent and the palladium center. nih.gov The benzyl (B1604629) group on the pyrazole nitrogen in this compound provides steric bulk, which can influence catalyst stability and turnover.

Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions.

This table summarizes common conditions for these reactions, where pyrazole-based ligands could serve in a role analogous to other N-donor ligands. nih.govnih.govnih.gov

| Reaction | Typical Catalyst | Ligand Type | Base | Solvent |

| Heck Reaction | Pd(OAc)₂, PdCl₂ | Phosphines, N-Heterocyclic Carbenes (NHCs) | Organic or Inorganic Base (e.g., Et₃N, K₂CO₃) | DMF, Acetonitrile |

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | Phosphines, NHCs | Aqueous Base (e.g., K₃PO₄, Cs₂CO₃) | Toluene, Dioxane, Water |

The ability of pyrazole ligands to stabilize various oxidation states of transition metals makes their complexes suitable for catalyzing oxidation and redox reactions. A notable application is in modeling the function of metalloenzymes, such as catecholase, which oxidizes catechols to quinones.

Research on tripodal N-donor ligands derived from 1-hydroxymethyl-3,5-dimethylpyrazole, a close structural analog of this compound, has shown significant catalytic activity. researchgate.net Copper(II) complexes formed in situ with these ligands were found to be highly efficient catalysts for the oxidation of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) to 3,5-di-tert-butyl-o-benzoquinone (B121359) (3,5-DTBQ), using molecular oxygen as the oxidant. researchgate.net

The catalytic activity of these copper complexes was found to be dependent on the length of the alkyl chain connecting the amino nitrogen to the hydroxyl group in the ligand backbone. researchgate.net

Table 3: Catalytic Oxidation of 3,5-DTBC by Copper(II) Complexes of Tripodal Pyrazole Ligands.

Data sourced from a study on analogous 1-hydroxymethyl-3,5-dimethylpyrazole derivatives, demonstrating the potential of such systems in oxidation catalysis. researchgate.net

| Ligand | Copper Salt | Turnover Number (TON) after 24h (mol product/mol catalyst) |

| 2-(bis(3,5-dimethyl-1H-pyrazol-1-ylmethyl)amino)ethan-1-ol | Cu(NO₃)₂·3H₂O | 1960 |

| 2-(bis(3,5-dimethyl-1H-pyrazol-1-ylmethyl)amino)ethan-1-ol | Cu(BF₄)₂·xH₂O | 2340 |

| 4-(bis(3,5-dimethyl-1H-pyrazol-1-ylmethyl)amino)butan-1-ol | Cu(NO₃)₂·3H₂O | 1000 |

| 4-(bis(3,5-dimethyl-1H-pyrazol-1-ylmethyl)amino)butan-1-ol | Cu(BF₄)₂·xH₂O | 1180 |

These findings suggest that copper complexes of ligands derived from this compound could similarly function as effective catalysts for aerobic oxidation reactions. The mechanism likely involves the formation of a copper-dioxygen species that facilitates the oxidation of the substrate.

Mechanistic Studies of Catalytic Activity in Organic Transformations

Role in Chiral Catalysis and Asymmetric Transformations

The pyrazole scaffold is a cornerstone in the design of chiral ligands for asymmetric catalysis, a field crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. The structural versatility of pyrazoles allows for the creation of diverse ligand architectures. nih.govresearchgate.net While direct research on this compound in this specific role is not extensively documented in the provided results, the broader family of pyrazole derivatives is instrumental in developing catalysts for various asymmetric reactions.

Protic pyrazoles, those with an N-H group, have been successfully employed in catalysis. Their ability to act as proton-responsive ligands is a key feature in various chemical transformations. nih.gov For instance, chiral-at-metal iridium(III) complexes, when used with protic pyrazoles, have been shown to catalyze the asymmetric transfer hydrogenation of ketones. nih.gov The pyrazole unit can also act as a hydrogen bond donor, similar to thiourea (B124793) organocatalysts, in reactions like the 1,4-addition of indoles to β-nitroacrylates. nih.gov

The development of C2-symmetric and, more recently, non-symmetrical P,N-ligands has significantly advanced the field of asymmetric catalysis. nih.gov These ligands, often incorporating heterocyclic moieties, have demonstrated superior performance in a variety of metal-catalyzed reactions. nih.gov The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to achieve high enantioselectivity. nih.gov Although not explicitly mentioning this compound, the principles of ligand design and the successful application of other pyrazole-based ligands underscore the potential of its derivatives in this area. researchgate.netacs.org The hydroxymethyl group on the pyrazole ring could serve as a handle for further functionalization to create novel chiral ligands.

Materials Science Applications

The unique chemical properties of this compound and its derivatives make them valuable components in the development of advanced materials with tailored functionalities.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The ability to tailor the organic ligand is a key advantage in designing MOFs for specific applications like gas storage, separations, and catalysis. digitellinc.com Pyrazole-based ligands are particularly effective in constructing coordination complexes and MOFs due to their versatile coordination modes and the ability to form diverse and stable structures. researchgate.netresearchgate.netnih.gov

The benzyl and hydroxymethyl groups of this compound offer multiple coordination and functionalization points, making its derivatives promising candidates for creating novel MOFs. For example, pyrazole-functionalized carboxylic acid ligands have been used to synthesize zinc(II)-based MOFs. rsc.org The resulting anionic frameworks have shown selective adsorption of cationic organic dyes. rsc.org Similarly, pyrazolate-based MOFs with open metal sites have demonstrated high efficiency in capturing iodine from water. rsc.org The construction of Co(II) MOFs using bis-pyrazole ligands has resulted in architectures with interesting helical features and magnetic properties. acs.org The functional groups on the pyrazole ligand play a significant role in determining the final structure and properties of the coordination polymer. mdpi.com

Development of Optoelectronic and Photoluminescent Materials

Pyrazole derivatives are gaining significant attention for their excellent electro-optical and photoluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.net Pyrazoline derivatives, a related class of compounds, are known to exhibit blue fluorescence and are used in various applications, including as emitters in organic electroluminescent devices. researchgate.netrsc.org

The fluorescence properties of pyrazole derivatives can be tuned by modifying their molecular structure. researchgate.net For instance, pyrazole oxadiazole compounds have been synthesized and shown to exhibit good fluorescence with emission wavelengths in the blue region and high quantum yields. researchgate.net The introduction of different substituents on the pyrazole ring can lead to materials with varied photoluminescent characteristics. While specific data on this compound is limited in this context, the general photophysical properties of the pyrazole core suggest that its derivatives could be engineered to create novel optoelectronic and photoluminescent materials.

Design and Evaluation of Advanced Energetic Materials

Nitrated pyrazole-based compounds are a significant class of energetic materials due to their high heat of formation, density, and thermal stability. nih.gov These characteristics make them promising candidates for use in explosives, propellants, and pyrotechnics. nih.govresearchgate.net The pyrazole ring serves as a stable backbone for the introduction of energetic functionalities like nitro groups. nih.govmdpi.com

| Compound Family | Key Features | Potential Applications |

| Nitrated-pyrazoles | High heat of formation, high density, thermal stability. nih.gov | Explosives, propellants, pyrotechnics. nih.govresearchgate.net |

| Pyrazole-fused compounds | High density, good detonation properties, low sensitivity. nwpu.edu.cn | Heat-resistant explosives. nwpu.edu.cn |

| Pyrazole-triazole derivatives | Good thermal stability and detonation performance. rsc.org | Secondary explosives. rsc.org |

Fabrication of Conductive Polymers and Photovoltaic Devices

The synthesis of electron donor-acceptor substituted pyrazoles has opened up possibilities for their use in nonlinear optical materials and potentially in conductive polymers and photovoltaic devices. ibm.com The ability to introduce both electron-donating and electron-accepting groups onto the pyrazole ring allows for the tuning of its electronic properties.

Pyrrole derivatives, which share some structural similarities with pyrazoles, have been successfully employed in organic electronics, including organic photovoltaics and field-effect transistors. mdpi.com This suggests that pyrazole-based systems, with appropriate functionalization, could also exhibit desirable electronic properties for such applications. The development of pyrazole-containing materials for organic electronics is an active area of research, with the goal of creating stable and efficient devices.

Chemical Biology and Medicinal Chemistry Research (Ligand Design Focus)

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, found in numerous biologically active compounds and approved drugs. rsisinternational.orgnih.gov Its versatility allows for the synthesis of a wide range of derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govglobalresearchonline.netmdpi.com The ability of pyrazoles to act as ligands for various biological targets is a key aspect of their therapeutic potential. researchgate.net

The design of pyrazole-based ligands is a central theme in drug discovery. researchgate.netnih.gov The this compound scaffold provides a valuable starting point for the development of new therapeutic agents. The benzyl group can be modified to explore structure-activity relationships, while the hydroxymethyl group can be used for conjugation to other molecules or to interact with specific residues in a biological target.

Recent research has focused on the synthesis of pyrazole derivatives as potent and selective inhibitors of various enzymes and receptors. nih.gov For instance, copper complexes of pyrazole-based ligands have been investigated as potential anticancer agents. nih.gov The ability of the pyrazole ring to coordinate with metal ions is also being explored for the development of new diagnostic and therapeutic agents. nih.gov The diverse biological activities reported for pyrazole derivatives highlight the significant potential of this compound and its analogues in medicinal chemistry research. acs.orgorientjchem.org

| Biological Activity | Target/Mechanism | Reference |

| Anticancer | Inhibition of cancer cell lines. | nih.govmdpi.com |

| Anti-inflammatory | Inhibition of inflammatory pathways. | globalresearchonline.net |

| Antimicrobial | Activity against bacteria and fungi. | nih.gov |

| Enzyme Inhibition | Selective inhibition of various enzymes. | mdpi.com |

Agrochemical Research (Mechanism of Action Focus)

In the field of agrochemical research, pyrazole derivatives have emerged as a significant class of pesticides. The focus of modern research is not only on discovering potent agents but also on understanding their precise mechanism of action to develop safer and more effective products.

Derivatives of this compound, specifically pyrazole-5-carboxamides containing an α-hydroxymethyl-N-benzyl moiety, have been designed and synthesized based on the structures of commercial insecticides like tolfenpyrad. These compounds have shown significant insecticidal activity against a range of agricultural pests. nih.gov The primary mechanism of action for many of these pyrazole carboxamide insecticides is the inhibition of mitochondrial respiration. nih.gov

These compounds specifically target the mitochondrial electron transport chain, a critical pathway for energy production in cells. Research has shown that they can act as inhibitors of Complex I (NADH:ubiquinone reductase) or Complex II (succinate dehydrogenase) of this chain. nih.govnih.gov By blocking the electron flow, these inhibitors disrupt the production of ATP, leading to cellular energy depletion and eventual death of the pest.

The investigation into the molecular mechanism also involves detailed structure-activity relationship studies. For example, the nature and position of substituents on the pyrazole and benzyl rings can significantly influence the insecticidal spectrum and potency. researchgate.netnih.govacs.org Furthermore, studies on pyrazole carboxamides targeting the fungal pathogen Rhizoctonia solani have used proteomic analysis to reveal that these compounds can induce changes in proteins involved in the TCA cycle and oxidative phosphorylation, confirming their impact on mitochondrial function. nih.gov This deep understanding of the molecular mechanism aids in the design of new derivatives with improved efficacy and selectivity, potentially overcoming resistance issues in target pests. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Benzyl-1H-pyrazole |

| 3,4,5-Substituted Pyrazoles |

| Pyrazole-hybrid Chalcones |

| 1H-pyrazole |

| Pyrazole-5-carboxamides |

| Tolfenpyrad |

| N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) |

Mechanistic Insights and Reaction Pathway Elucidation

Understanding Reaction Selectivity and Regioselectivity in Synthesis

The synthesis of 1,3-disubstituted pyrazoles, a class to which 1-Benzyl-3-(hydroxymethyl)pyrazole belongs, often involves the condensation of a β-dicarbonyl compound or its equivalent with a substituted hydrazine (B178648). A primary challenge in this process is controlling the regioselectivity, as the reaction can potentially yield two different regioisomers.

The regiochemical outcome of the cyclocondensation reaction between a non-symmetrical 1,3-dicarbonyl equivalent and benzylhydrazine (B1204620) is highly dependent on the nature of the substituents on the dicarbonyl species and the reaction conditions. The initial step typically involves the nucleophilic attack of one of the nitrogen atoms of benzylhydrazine onto one of the carbonyl carbons. The selectivity is governed by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them.

In the context of synthesizing this compound, a suitable starting material would be a 4-alkoxy-1,1,1-trihalo-3-buten-2-one, which after cyclization and subsequent hydrolysis of the trihalomethyl group, would yield the desired hydroxymethyl group at the C3 position. The regioselectivity in the initial cyclization is influenced by the electronic and steric effects of the substituents on both the hydrazine and the dicarbonyl compound. For instance, the use of arylhydrazine hydrochlorides has been shown to favor the formation of the 1,3-regioisomer. acs.org

The nature of the solvent also plays a critical role in directing the regioselectivity. Studies on related systems have demonstrated that fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can dramatically increase the regioselectivity of pyrazole (B372694) formation. conicet.gov.ar This is attributed to the ability of these solvents to form specific hydrogen bonds that can influence the reactivity of the intermediates.

A plausible reaction pathway for the formation of 1,3-disubstituted pyrazoles involves the initial formation of a hydrazone intermediate, which then undergoes cyclization. The regioselectivity is determined at the cyclization step, where the lone pair of the second nitrogen atom attacks one of the carbonyl carbons.

Table 1: Factors Influencing Regioselectivity in Pyrazole Synthesis

| Factor | Influence on Regioselectivity | Example | Reference |

|---|---|---|---|

| Hydrazine Salt | Use of arylhydrazine hydrochlorides favors the 1,3-regioisomer. | Reaction of enones with phenylhydrazine (B124118) hydrochloride. | acs.org |

| Solvent | Fluorinated alcohols like TFE and HFIP can enhance regioselectivity. | Synthesis of fluorinated tebufenpyrad (B1682729) analogs. | conicet.gov.ar |

| Substituents | Electron-withdrawing groups on the dicarbonyl compound can direct the initial attack of the hydrazine. | Use of trifluoromethyl-substituted 1,3-diketones. | conicet.gov.ar |

| Reaction Protocol | One-pot versus stepwise procedures can alter the chemo- and regio-selectivity. | Synthesis of tetra-substituted phenylaminopyrazoles. | nih.gov |

Role of Catalysts and Reaction Conditions in Controlling Product Outcomes

Catalysts and reaction conditions are paramount in controlling the yield and selectivity of pyrazole synthesis. Both acid and base catalysis are commonly employed.

Acid Catalysis: Acid catalysts, such as hydrochloric acid and sulfuric acid, are frequently used to promote the condensation of 1,3-dicarbonyl compounds with hydrazines. jocpr.com The acid protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazine. In a synthesis method for 1-phenyl-3-methyl-5-pyrazolone, adjusting the pH of the methanol (B129727) solution of phenylhydrazine with hydrochloric acid to a range of 5.0-6.5 was a key step. google.com

Base Catalysis: Base-mediated cycloadditions have also been developed for the regioselective synthesis of pyrazoles. rsc.orgnih.gov For instance, the use of sodium propoxide or potassium tert-butoxide can catalyze the reaction between vinyl sulfoxides and hydrazones to form 1,3-diaryl-1H-pyrazoles. rsc.org The base can deprotonate the hydrazine, increasing its nucleophilicity, or facilitate the elimination of a leaving group in the final aromatization step.

Reaction Temperature and Time: The reaction temperature and duration significantly impact the outcome. In some cases, reactions are performed at room temperature, while others require refluxing for several hours. rsisinternational.orgorgsyn.org Monitoring the reaction progress, for example by thin-layer chromatography (TLC) or NMR spectroscopy, is often necessary to determine the optimal reaction time. rsisinternational.orgorgsyn.org

Solvent Effects: The choice of solvent can influence reaction rates and selectivity. Protic solvents like methanol and ethanol (B145695) are common, but aprotic solvents such as DMF and DMSO are also used. nih.govrsisinternational.org Ionic liquids have emerged as environmentally friendly alternatives that can also act as catalysts, promoting rapid and highly regioselective conversions. jocpr.com

Table 2: Influence of Catalysts and Conditions on Pyrazole Synthesis

| Catalyst/Condition | Role | Example System | Reference |

|---|---|---|---|

| Hydrochloric Acid | Acid catalyst to activate carbonyl groups. | Synthesis of 1-phenyl-3-methyl-5-pyrazolone. | google.com |

| Potassium tert-butoxide | Base catalyst for cycloaddition. | Reaction of hydrazones and vinyl sulfoxides. | rsc.org |

| Ytterbium perfluorooctanoate | Rare earth condensing catalyst. | Multicomponent one-pot synthesis of polysubstituted pyrazoles. | jocpr.com |

| Ionic Liquid (C3[min]22[Br-]) | Solvent and catalyst for regioselective synthesis. | Synthesis of 1,3-disubstituted pyrazoles from cinnamaldehyde (B126680). | jocpr.com |

| Fluorinated Alcohols (TFE, HFIP) | Solvent to improve regioselectivity. | Synthesis of fluorinated tebufenpyrad analogs. | conicet.gov.ar |

Identification and Characterization of Reaction Intermediates and Transition States (Experimental and Computational)

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is generally believed to proceed through several intermediates. The initial reaction forms a hydrazone or enamine intermediate, which then undergoes cyclization to a dihydropyrazole (pyrazoline) derivative. This intermediate subsequently eliminates a molecule of water to yield the aromatic pyrazole ring.

Experimental Identification: In some cases, intermediates such as 5-hydroxypyrazolines have been isolated and characterized. For example, in the synthesis of fluorinated pyrazoles, the reaction of 1,3-diketones with methylhydrazine in some instances yielded stable 5-hydroxypyrazolines, which could be subsequently converted to the corresponding pyrazoles under acidic conditions. conicet.gov.ar The characterization of these intermediates is typically achieved through spectroscopic methods like NMR and mass spectrometry. nih.gov

Computational Studies: Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms, including the structures of transition states and the energetics of different reaction pathways. eurasianjournals.comjrasb.com DFT calculations can help to rationalize the observed regioselectivity by comparing the activation energies of the transition states leading to the different regioisomers.

For the tautomerism in pyrazoles, computational studies have been used to calculate the energy barriers for proton transfer. nih.gov These studies have shown that solvents like water can lower the energetic barriers by forming hydrogen-bonded transition states. nih.gov Similar computational approaches can be applied to the cyclization and dehydration steps in pyrazole synthesis to understand the role of catalysts and solvents at a molecular level. For instance, semiempirical calculations have been used to provide a structural rationale for the chromatographic behavior of pyrazole isomers. nih.gov

Kinetic Studies of Key Chemical Transformations Involving this compound

In the synthesis of 1,3,5-trisubstituted pyrazoles from N-monosubstituted hydrazones and nitroolefins, it was observed that both electronic and steric effects at the R1 position of the hydrazine are important. orgsyn.org The reaction proceeds smoothly with primary alkyl hydrazones like methylhydrazine and benzylhydrazine. orgsyn.org However, increasing the steric bulk of the R1 group, for example to an isopropyl group, slows down the reaction significantly. orgsyn.org

Computational studies can also contribute to understanding the kinetics of these reactions. By calculating the activation energies for different steps in the proposed mechanism, the rate-limiting step can be identified. For instance, DFT and ab initio calculations have been used to evaluate the kinetics of proton transfer in pyrazoles, a process related to the final steps of some pyrazole syntheses. nih.gov

Future Research Directions and Emerging Trends

Innovations in Sustainable and Green Synthetic Methodologies for Pyrazole (B372694) Derivatives

The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemistry. For pyrazole derivatives, research is shifting away from traditional heating methods toward greener alternatives that offer reduced reaction times, lower energy consumption, and higher yields. rsc.org

Key innovations in this area include:

Microwave-Assisted Synthesis : This technique has become the most widely used green method for pyrazole synthesis, employed in 68% of recently reviewed studies. rsc.org It significantly shortens reaction times from hours to minutes and often leads to improved yields compared to conventional reflux conditions. rsc.org For instance, the synthesis of pyrazolyl-substituted benzochroman-4-ones saw yields increase and reaction times drop from 10-12 hours to just 5-7 minutes under microwave irradiation. rsc.org

Ultrasound-Assisted Synthesis : Utilized in about 22% of recent green syntheses, ultrasound irradiation provides an effective means of promoting reactions, particularly for creating fluorinated pyrazoles from chalcones. rsc.orgias.ac.in

Mechanochemistry : This solvent-free approach, accounting for 10% of green methodologies, relies on mechanical force to induce chemical reactions, aligning perfectly with the principles of green chemistry. rsc.org

Novel Catalytic Systems : Researchers are developing highly efficient and recyclable catalysts. One example is a nano-ZnO catalyst used for synthesizing 1,3,5-substituted pyrazoles, achieving yields up to 95%. mdpi.com Another is a recyclable SnO–CeO2 nanocomposite that has shown high efficiency in the one-pot synthesis of aminopyrazole derivatives in water. springerprofessional.de

"On Water" Synthesis : The use of water as a green solvent is a significant trend. An efficient method for synthesizing pyrazole-3-carboxylates has been developed using semicarbazide (B1199961) hydrochloride in water, which avoids the use of toxic hydrazine (B178648) and simplifies product purification. rsc.org

Table 1: Comparison of Green Synthetic Methodologies for Pyrazole Derivatives

| Methodology | Key Advantages | Typical Reaction Time | Example Application | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, lower energy use | 5-10 minutes | Synthesis of quinolin-2(1H)-one-based pyrazoles | rsc.org |

| Ultrasound Irradiation | Efficient, good yields | Not specified | Formation of fluorinated pyrazolines | ias.ac.in |